Tert-butyl 3-bromobenzylcarbamate
Overview
Description
Tert-butyl 3-bromobenzylcarbamate is an organic compound with the molecular formula C12H16BrNO2 and a molecular weight of 286.16 g/mol . It is commonly used as a synthetic intermediate in organic chemistry due to its reactivity and stability. The compound is characterized by a tert-butyl group attached to a 3-bromobenzylcarbamate moiety, making it a valuable building block in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Tert-butyl 3-bromobenzylcarbamate typically involves the reaction of 3-bromobenzaldehyde with tert-butyl carbamate under alkaline conditions . The reaction proceeds through the formation of an intermediate, 3-bromobenzyl tert-butyl carbamate, which is then further processed to yield the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction is typically carried out in a solvent such as ethanol or methanol to ensure proper mixing and reaction efficiency . The product is then purified through techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-bromobenzylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
Substitution Reactions: Products include substituted benzylcarbamates with different functional groups replacing the bromine atom.
Oxidation and Reduction: Products include benzaldehydes or benzyl alcohols, depending on the reaction conditions.
Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.
Scientific Research Applications
Tert-butyl 3-bromobenzylcarbamate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Tert-butyl 3-bromobenzylcarbamate involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is a good leaving group, making it susceptible to nucleophilic substitution reactions . Additionally, the carbamate group can participate in various chemical transformations, contributing to the compound’s versatility in synthetic applications .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-bromoazetidine-1-carboxylate
- 1-N-Boc-3-bromopiperidine
- Tert-butyl 3-bromomethyl-indole-1-carboxylate
- Boc-(S)-3-amino-3-(3-bromo-phenyl)-propionic acid
Uniqueness
Tert-butyl 3-bromobenzylcarbamate is unique due to its specific combination of a tert-butyl group and a 3-bromobenzylcarbamate moiety. This structure imparts distinct reactivity and stability, making it a valuable intermediate in various synthetic pathways . Its versatility in undergoing different types of chemical reactions and its applications in multiple fields further highlight its uniqueness .
Properties
IUPAC Name |
tert-butyl N-[(3-bromophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h4-7H,8H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEVOUCZQOLENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70452739 | |
Record name | tert-butyl 3-bromobenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171663-13-1 | |
Record name | tert-butyl 3-bromobenzylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70452739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-Butyl 3-bromobenzylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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